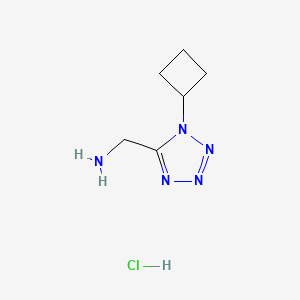

(1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride

Description

(1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity

Properties

IUPAC Name |

(1-cyclobutyltetrazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5.ClH/c7-4-6-8-9-10-11(6)5-2-1-3-5;/h5H,1-4,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECRSLPLRADAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=NN=N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method is efficient and yields the desired tetrazole derivative with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives.

Scientific Research Applications

(1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antifungal agent.

Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may exert its effects by inhibiting the growth of fungal cells through disruption of cell membrane integrity or interference with essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Phenyl(2H-tetrazol-5-yl)methanamine: Known for its antifungal activity.

1-(3-Isobutylisoxazol-5-yl)methanamine hydrochloride: Another tetrazole derivative with potential biological applications.

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: Used in bioorthogonal labeling and cell detection applications.

Uniqueness: (1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride stands out due to its unique cyclobutyl group, which may confer distinct chemical and biological properties compared to other tetrazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

(1-Cyclobutyltetrazol-5-yl)methanamine;hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article details its synthesis, mechanism of action, biological effects, and comparisons with similar compounds.

The synthesis of this compound typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in isopropyl alcohol. The compound can be produced on an industrial scale using optimized reaction conditions that maximize yield and cost-effectiveness, often employing continuous flow reactors for efficiency.

Chemical Structure and Properties:

- IUPAC Name: (1-Cyclobutyltetrazol-5-yl)methanamine hydrochloride

- CAS Number: 2344678-41-5

- Molecular Formula: C6H10ClN5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been observed to potentially inhibit the growth of fungal cells by disrupting cell membrane integrity and interfering with essential metabolic pathways. This mechanism suggests a role in antifungal activity, making it a candidate for further pharmacological exploration.

Antifungal Properties

Research indicates that this compound exhibits antifungal properties. It has been tested against various fungal strains, demonstrating significant inhibitory effects. The compound's unique cyclobutyl group may enhance its interaction with fungal cell membranes, leading to increased efficacy compared to other tetrazole derivatives.

Comparative Analysis with Similar Compounds

A comparison with other tetrazole derivatives reveals that this compound may have distinct advantages due to its structural characteristics:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Phenyl(2H-tetrazol-5-yl)methanamine | Antifungal | Lacks cyclobutyl group |

| 1-(3-Isobutylisoxazol-5-yl)methanamine hydrochloride | Antimicrobial | Different ring structure |

| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride | Cell detection | Bioorthogonal labeling potential |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antifungal Efficacy : In vitro tests showed that the compound inhibited the growth of Candida albicans and Aspergillus niger at concentrations lower than those required for traditional antifungal agents. The study suggested that the mechanism involved disruption of ergosterol biosynthesis, a critical component of fungal cell membranes.

- Mechanistic Insights : A detailed investigation into the compound's mechanism revealed that it interferes with key metabolic pathways in fungi, particularly those involved in energy production and cell wall synthesis. This was supported by metabolic profiling using mass spectrometry.

- Comparative Efficacy Study : A comparative study against other antifungal agents indicated that this compound had a lower minimum inhibitory concentration (MIC) than several commonly used antifungals, suggesting it could be a promising candidate for further development as an antifungal therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.